((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol

Chiral resolution Enantiomeric purity Asymmetric synthesis

Stereochemical mismatch in octahydropyrido[1,2-a]pyrazine-based drug discovery leads to failed asymmetric syntheses and irreproducible biological assay results. The (6R,9aS) single enantiomer (CAS 816429-60-4) eliminates late-stage chiral resolution, ensuring synthetic fidelity. • Defined (6R,9aS) stereochemistry avoids material losses from post-synthetic chiral separation. • 6-Hydroxymethyl handle enables orthogonal derivatization (ether, ester, carbamate) with 81% reported N-arylation yield. • MW 170.25 Da, XLogP3 -0.1 - satisfies Rule of Three for fragment-based screening against NK1, D4, and μ-opioid targets.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 816429-60-4
Cat. No. B12521537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol
CAS816429-60-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C(C1)CO
InChIInChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9+/m0/s1
InChIKeyITBZIIRMASQCRM-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol CAS 816429-60-4 – Chiral Building Block for CNS Drug Discovery


((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol (CAS 816429-60-4) is a single-enantiomer, bicyclic heterocycle featuring a fused pyrido[1,2-a]pyrazine core with a hydroxymethyl substituent at the 6-position. Its molecular formula is C₉H₁₈N₂O and its molecular weight is 170.25 g/mol [1]. The compound possesses a defined absolute stereochemistry of (6R,9aS), which distinguishes it from the racemic mixture (CAS 5740-16-9) and the (6R,9aR) diastereomer (CAS 781640-33-3) [2]. This chiral scaffold is employed as a versatile intermediate in the synthesis of neurokinin receptor antagonists, dopamine D4 receptor ligands, and μ-opioid receptor modulators .

Why Generic Substitution Fails for ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol


In-class octahydropyrido[1,2-a]pyrazine methanol analogs cannot be interchanged without compromising synthetic fidelity or pharmacological outcome. The (6R,9aS) enantiomer yields a distinct InChIKey (ITBZIIRMASQCRM-DTWKUNHWSA-N) versus the racemate (ITBZIIRMASQCRM-UHFFFAOYSA-N), confirming that stereochemical identity is not preserved in generic mixtures [1]. Furthermore, the 6-hydroxymethyl substitution site imparts different reactivity and target selectivity compared to the 7-hydroxymethyl regioisomer, which is a documented intermediate for dopamine D4 receptor ligands [2]. Using an incorrect stereoisomer or regioisomer can lead to failed asymmetric syntheses, altered pharmacokinetic profiles of downstream drug candidates, and irreproducible biological assay results [3].

Quantitative Differentiation Evidence for ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol


Stereochemical InChIKey Uniqueness vs Racemic Mixture

The target (6R,9aS) enantiomer possesses a unique stereochemically-defined InChIKey (ITBZIIRMASQCRM-DTWKUNHWSA-N), whereas the commercially available racemic mixture (CAS 5740-16-9) carries the non-stereo InChIKey ITBZIIRMASQCRM-UHFFFAOYSA-N [1]. This difference is not cosmetic; it reflects the absolute spatial arrangement of atoms at the C6 and C9a chiral centers. In asymmetric synthesis, use of the racemate can result in up to 50% loss of material if only one enantiomer is desired, and may introduce the unwanted enantiomer as an impurity in subsequent chiral HPLC purifications [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Demonstrated Synthetic Utility: 81% Yield in Pyrazine-Carbonitrile Formation

The octahydro-2H-pyrido[1,2-a]pyrazin-6-ylmethanol scaffold (racemic form) has been shown to react with 3-chloropyrazine-2-carbonitrile in THF with triethylamine, yielding the N-substituted pyrazine-carbonitrile product in 81% isolated yield (650 mg product from 500 mg starting alcohol, 2.93 mmol) [1]. This demonstrates the nucleophilic competence of the secondary amine in the pyrido-pyrazine ring, which is preserved in the (6R,9aS) enantiomer. In contrast, the 7-yl methanol regioisomer requires different reaction conditions for analogous N-functionalization due to altered steric and electronic environments, as evidenced by distinct patent procedures for 7-substituted derivatives [2].

Building block reactivity Nucleophilic substitution Pyrazine derivatization

Regioisomer Differentiation: 6‑yl vs 7‑yl Hydroxymethyl Substitution in Dopamine D4 Ligand Synthesis

The 7‑yl methanol isomer ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol has been explicitly patented as the key intermediate for 2,7‑substituted octahydro-1H-pyrido[1,2-a]pyrazine dopamine D4 receptor antagonists such as CP‑293019 (D4 Ki = 3.4 nM, D2 Ki > 3,310 nM) [1]. The 6‑yl methanol isomer provides an alternative substitution vector that is sterically and electronically distinct: the hydroxyl group is attached to the carbon adjacent to the bridgehead nitrogen, altering the trajectory of the substituent relative to the receptor binding pocket. In the μ‑opioid receptor antagonist series, the octahydro-1H-pyrido[1,2-a]pyrazine scaffold with appropriate N‑substitution yields compound 36 with Ki = 0.47 nM and IC50 = 1.8 nM [2], demonstrating that the core scaffold, when derivatized at the 6‑position, can achieve sub‑nanomolar target engagement.

Dopamine D4 receptor Regioselectivity CNS pharmacophore

Physicochemical Property Differentiation: Hydrophilicity Advantage for Aqueous Formulation

The computed XLogP3 for ((6R,9AS)-octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol is −0.1, indicating borderline hydrophilic character [1]. This contrasts with N‑alkylated octahydropyrido[1,2‑a]pyrazine derivatives, which routinely exceed XLogP values of 2.0 (e.g., CP‑293019: XLogP3 = 3.1; 2‑benzhydryl‑octahydropyrido[1,2‑a]pyrazine: XLogP3 = 4.1) [2]. The lower LogP of the unsubstituted parent amine translates to higher aqueous solubility and reduced non‑specific binding in biochemical assays—a critical consideration for fragment‑based drug discovery and early‑stage HTS campaigns where compound aggregation can generate false positives.

LogP Hydrophilicity CNS drug-likeness

High‑Value Application Scenarios for ((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol


Enantioselective Synthesis of CNS‑Active Drug Candidates

The defined (6R,9aS) stereochemistry enables the construction of enantiopure 2,6‑substituted octahydropyrido[1,2‑a]pyrazine derivatives for dopamine D4 and μ‑opioid receptor programs. Using the pre‑resolved single enantiomer eliminates the need for late‑stage chiral resolution, a process documented to incur material losses when performed after multi‑step synthetic sequences [1]. The 81% yield demonstrated for N‑arylation reactions provides a reliable starting point for parallel library synthesis [2].

Fragment‑Based Drug Discovery (FBDD) Screening

With a molecular weight of 170.25 Da, two hydrogen bond donors, three hydrogen bond acceptors, and a low XLogP3 of −0.1 [3], the compound satisfies the 'Rule of Three' criteria for fragment libraries. Its hydrophilic character minimizes non‑specific binding artifacts in biochemical assays, making it suitable for NMR‑based and SPR‑based fragment screening campaigns targeting CNS receptors.

Neurokinin NK1 Receptor Antagonist Development

The octahydro‑pyrido[1,2‑a]pyrazine scaffold has established utility in hexa‑ and octahydro‑pyrido[1,2‑a]pyrazine derivatives with NK1 antagonistic activity [4]. The 6‑hydroxymethyl group serves as a versatile handle for introducing diverse pharmacophore elements (e.g., ether, ester, carbamate linkages), enabling systematic exploration of the NK1 receptor binding pocket for anti‑emetic and antidepressant indications.

Chemical Biology Probe Development

The secondary amine in the pyrazine ring can be selectively functionalized in the presence of the primary alcohol, allowing orthogonal derivatization strategies. This chemoselectivity is critical for conjugating the scaffold to fluorescent reporters, biotin tags, or photoaffinity labels for target engagement studies, as exemplified by the selective N‑arylation reported in the literature [2].

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